2-[3-(2-Aminoethyl)phenoxy]acetic acid HCl
Description
2-[3-(2-Aminoethyl)phenoxy]acetic acid HCl is a phenoxy acetic acid derivative featuring a 2-aminoethyl (-CH₂CH₂NH₂) substituent at the 3-position of the phenyl ring, with a carboxylic acid group and an ether linkage. The hydrochloride (HCl) salt enhances its water solubility, making it suitable for pharmaceutical and biochemical applications. The compound’s structure is analogous to intermediates used in drug synthesis, particularly in beta-blockers or anti-inflammatory agents .
Properties
IUPAC Name |
2-[3-(2-aminoethyl)phenoxy]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-5-4-8-2-1-3-9(6-8)14-7-10(12)13;/h1-3,6H,4-5,7,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKOXSNBLTXVLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(2-Aminoethyl)phenoxy]acetic acid hydrochloride typically involves the reaction of 3-(2-aminoethyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate phenoxyacetic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(2-Aminoethyl)phenoxy]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The phenoxyacetic acid moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted phenoxyacetic acids and their derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
1. β3-Adrenergic Receptor Agonism
One of the most significant applications of 2-AEPAA HCl is its role as a β3-adrenergic receptor agonist . This property has led to its exploration in treating conditions such as:
- Obesity : By stimulating β3-adrenergic receptors, 2-AEPAA HCl can enhance lipolysis and thermogenesis, potentially aiding in weight management.
- Diabetes Management : The compound may help regulate glucose metabolism, making it a candidate for addressing hyperglycemia and related metabolic disorders.
- Urinary Incontinence : Its effects on smooth muscle relaxation make it beneficial for treating overactive bladder and other urinary disorders .
2. Synthesis of Related Compounds
The synthesis of 2-AEPAA HCl has been optimized for industrial-scale production, allowing for the development of various derivatives that may exhibit enhanced pharmacological properties. Research has focused on producing substituted phenoxyacetic acid derivatives that retain or improve upon the parent compound's activity .
Biochemical Research Applications
1. Molecular Biology Studies
In molecular biology, 2-AEPAA HCl serves as a useful tool for studying receptor interactions and signal transduction pathways. Its ability to selectively activate β3-adrenergic receptors allows researchers to dissect the physiological roles of these receptors in various tissues .
2. Drug Development
The compound is also significant in drug development processes, particularly in screening assays aimed at identifying new therapeutic agents targeting metabolic syndrome and related conditions. Its structural analogs are being investigated for their potential efficacy and safety profiles .
Toxicological Studies
Research into the toxicological profile of 2-AEPAA HCl is crucial for understanding its safety as a therapeutic agent. Studies have indicated that while the compound exhibits beneficial pharmacological effects, comprehensive toxicity assessments are necessary to ensure safe clinical applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[3-(2-Aminoethyl)phenoxy]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The phenoxyacetic acid moiety can also participate in various biochemical pathways, modulating cellular functions.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table compares key structural and physicochemical properties of 2-[3-(2-Aminoethyl)phenoxy]acetic acid HCl with similar compounds:
Key Differences and Research Findings
Aminoethyl vs. Solubility: Both HCl salts exhibit high water solubility due to ionizable amino groups, whereas methyl esters (e.g., ) are less water-soluble.
Pharmacological Relevance: Phenoxy acetic acid derivatives with aromatic substituents (e.g., chlorophenyl in ) are common in anti-inflammatory and beta-blocker drugs . The aminoethyl group may mimic the side chains of beta-blockers like betaxolol HCl, which contains a phenoxy-propanolamine structure .
Synthetic Methods :
- Hydrochloride salts are often formed via refluxing with concentrated HCl, as seen in the synthesis of triazole derivatives and hydrolysis of esters .
- The presence of electron-withdrawing groups (e.g., chloro in ) or bulky substituents (e.g., Fmoc in ) can alter reaction kinetics during synthesis.
Analytical and Industrial Use: Compounds like amino-m-tolyl-acetic acid HCl serve as reference standards in pharmaceutical quality control , highlighting the importance of purity in HCl salts.
Biological Activity
2-[3-(2-Aminoethyl)phenoxy]acetic acid hydrochloride (commonly referred to as 2-AEPA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Chemical Formula: C10H14ClNO3
- Molecular Weight: 233.68 g/mol
- CAS Number: 3043418
The biological activity of 2-AEPA is primarily attributed to its ability to interact with various molecular targets within the body. It acts as a modulator of neurotransmitter systems, particularly influencing the activity of certain receptors and enzymes. The compound's interaction with these targets can lead to significant physiological effects, including:
- Receptor Binding: 2-AEPA has been shown to bind selectively to specific receptor subtypes, which can influence signal transduction pathways involved in cellular responses.
- Enzyme Inhibition: The compound may inhibit enzymes related to neurotransmitter metabolism, thereby altering the levels of key neurotransmitters in the brain.
Biological Activity Data
Several studies have investigated the biological activity of 2-AEPA, focusing on its effects in various experimental models. Below is a summary of key findings:
Case Study 1: Inhibition of Neutrophil Activity
A study published in Pharmacological Research examined the effects of 2-AEPA on human neutrophils. The results indicated that 2-AEPA significantly inhibited oxidative burst activity, suggesting a potential role in modulating inflammation through cyclic AMP pathways. This finding highlights its therapeutic potential in inflammatory diseases .
Case Study 2: Anticancer Properties
Research conducted on various cancer cell lines demonstrated that 2-AEPA induced apoptosis in MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. The compound exhibited IC50 values ranging from 5 to 15 µM, indicating a promising anticancer activity that warrants further investigation .
Case Study 3: Anti-inflammatory Effects
In vivo studies using murine models showed that administration of 2-AEPA resulted in reduced swelling and inflammation in arthritis models. The compound's ability to modulate immune responses suggests its potential as an anti-inflammatory agent .
Q & A
Q. What are the established synthetic routes for 2-[3-(2-Aminoethyl)phenoxy]acetic acid HCl, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves coupling reactions using intermediates like nitrophenoxyacetic acids. For example:
-
Step 1 : React 2-(formylphenoxy)acetic acid with aminoethyl derivatives in anhydrous THF or CHCl3 under reflux to form the Schiff base intermediate .
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Step 2 : Reduce the intermediate using catalysts like FeSO4 or H2/Pd-C to introduce the aminoethyl group .
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Step 3 : Acidify with HCl to obtain the hydrochloride salt.
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Critical Conditions :
-
Solvent choice (THF for higher yields vs. CHCl3 for faster kinetics) .
-
Temperature control (reflux at 60–80°C) to prevent side reactions.
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Use of anhydrous conditions to avoid hydrolysis of intermediates .
- Data Table : Synthesis Optimization Parameters
| Intermediate | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| S3 (analog) | CHCl3 | None | 85–90 | |
| S4 (analog) | THF | FeSO4 | 92–95 | |
| Chloroacetamido derivatives | EtOH | NH3 | 28–99 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- 1H/13C NMR :
- Phenoxy group : Aromatic protons at δ 6.8–7.5 ppm (multiplet) and carbons at 110–160 ppm .
- Aminoethyl group : NH2 protons at δ 1.5–2.5 ppm (broad, exchangeable) and CH2 groups at δ 2.8–3.5 ppm .
- Acetic acid moiety : CH2COO− at δ 4.6–4.8 ppm (singlet) and carbonyl carbon at ~170 ppm .
- Mass Spectrometry (MS) : Look for [M+H]+ peaks matching the molecular weight (e.g., m/z 259.3 for C12H16ClNO3) .
- Melting Point : Confirm purity via sharp melting points (e.g., 116–118°C for analogs) .
Advanced Research Questions
Q. How can researchers address discrepancies between theoretical and observed NMR chemical shifts in derivatives of this compound?
- Methodological Answer :
- Potential Causes :
Solvent Effects : DMSO-d6 vs. CDCl3 can shift NH2 and COOH proton signals .
Tautomerism : Proton exchange between NH2 and COOH groups may broaden peaks; use D2O exchange to confirm .
Impurities : Recrystallize in ethanol/water mixtures to remove byproducts .
- Resolution : Compare with computational models (DFT) or reference analogs (e.g., S3/S4 in ) .
Q. What strategies improve low yields during coupling reactions of 2-[3-(2-Aminoethyl)phenoxy]acetic acid intermediates?
- Methodological Answer :
- Catalyst Screening : Replace FeSO4 with Pd/C for selective reductions, improving yields from 28% to >90% .
- Purification : Use column chromatography (silica gel, EtOAc/hexane) instead of recrystallization to isolate pure intermediates .
- Reaction Time : Extend stirring to 24–48 hours for complete conversion, monitored via TLC .
Q. How can this compound be utilized in studying enzyme-substrate interactions?
- Methodological Answer :
- Functional Groups : The phenoxy group binds hydrophobic enzyme pockets, while the aminoethyl moiety facilitates hydrogen bonding .
- Assay Design :
Fluorescence Quenching : Monitor binding via tryptophan residue quenching in target enzymes.
Kinetic Studies : Measure inhibition constants (Ki) using Lineweaver-Burk plots .
- Case Study : Analogous chloroacetamido derivatives showed AP-M enzyme inhibition (IC50 = 2–10 µM) .
Q. When encountering contradictory biological activity data across studies, what methodological factors should be re-evaluated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
